molecular formula C17H16BrClN2O4 B11536619 N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11536619
M. Wt: 427.7 g/mol
InChI Key: FYROELBQXYRXRY-AWQFTUOYSA-N
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Description

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, ethoxy, hydroxy, and chlorophenoxy groups. Its molecular formula is C17H16BrClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving hydrazide derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the bromine and chlorophenoxy groups may enhance its binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique combination of bromine, ethoxy, hydroxy, and chlorophenoxy groups in N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

Molecular Formula

C17H16BrClN2O4

Molecular Weight

427.7 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H16BrClN2O4/c1-2-24-15-8-11(7-14(18)17(15)23)9-20-21-16(22)10-25-13-5-3-12(19)4-6-13/h3-9,23H,2,10H2,1H3,(H,21,22)/b20-9+

InChI Key

FYROELBQXYRXRY-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br)O

Origin of Product

United States

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